molecular formula C7H14Cl2O B13711816 1-Chloro-6-(chloromethoxy)hexane CAS No. 72418-57-6

1-Chloro-6-(chloromethoxy)hexane

Cat. No.: B13711816
CAS No.: 72418-57-6
M. Wt: 185.09 g/mol
InChI Key: IINVJQUYYOHBGA-UHFFFAOYSA-N
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Description

1-Chloro-6-(chloromethoxy)hexane is a dichlorinated ether compound featuring a chloro group at position 1 and a chloromethoxy (-OCH₂Cl) substituent at position 6 of a hexane backbone. Its molecular formula is C₇H₁₄Cl₂O, with a calculated molecular weight of 203.09 g/mol. Analytical characterization methods such as high-resolution electrospray ionization mass spectrometry (HRESI-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming its structure and purity .

Properties

CAS No.

72418-57-6

Molecular Formula

C7H14Cl2O

Molecular Weight

185.09 g/mol

IUPAC Name

1-chloro-6-(chloromethoxy)hexane

InChI

InChI=1S/C7H14Cl2O/c8-5-3-1-2-4-6-10-7-9/h1-7H2

InChI Key

IINVJQUYYOHBGA-UHFFFAOYSA-N

Canonical SMILES

C(CCCCl)CCOCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-6-(chloromethoxy)hexane can be synthesized through the reaction of 6-chlorohexanol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the formation of by-products.

Industrial Production Methods

Industrial production of 1-Chloro-6-(chloromethoxy)hexane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-6-(chloromethoxy)hexane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The ether group can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions typically occur under mild conditions.

    Elimination Reactions: Strong bases such as potassium tert-butoxide are used to promote elimination reactions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products Formed

    Substitution Reactions: Products include alcohols, amines, and thiols.

    Elimination Reactions: Alkenes are the major products.

    Oxidation Reactions: Aldehydes and carboxylic acids are formed.

Scientific Research Applications

Intermediate in Organic Synthesis

1-Chloro-6-(chloromethoxy)hexane serves as a crucial building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it valuable for creating more complex organic molecules.

  • Reactivity : The presence of both chloro and chloromethoxy groups enhances its reactivity, allowing it to undergo nucleophilic substitution reactions, which are foundational in synthesizing pharmaceuticals and agrochemicals.

Synthesis of Pharmaceuticals

This compound can be utilized in the synthesis of pharmaceutical intermediates. For instance, the chloromethoxy group can be modified to introduce various functional groups that are essential for biological activity.

  • Case Study : Research has demonstrated the utility of chlorinated ethers like 1-Chloro-6-(chloromethoxy)hexane in synthesizing antiviral agents and other therapeutic compounds.

Chemical Research

In chemical research, 1-Chloro-6-(chloromethoxy)hexane is often employed as a reagent for studying reaction mechanisms and developing new synthetic pathways.

  • Example : Its use in studying the reactivity patterns of halogenated compounds provides insights into the stability and behavior of similar chemical structures under various conditions.

Mechanism of Action

The mechanism of action of 1-Chloro-6-(chloromethoxy)hexane involves its interaction with nucleophiles. The chlorine atoms are electrophilic and can be attacked by nucleophiles, leading to substitution reactions. The ether group can also participate in oxidation reactions, forming reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

Key Observations :

  • The chloromethoxy group in the target compound introduces dual reactivity (ether and chloroalkyl sites), distinguishing it from hydroxyl or simple ether analogs.
  • Branching (e.g., methyl group in 1-Chloro-2-methyl-6-phenoxy-hexane) reduces molecular symmetry and may lower boiling points compared to linear analogs .
  • Aromatic substituents (e.g., phenoxy) enhance stability but reduce solubility in polar solvents .

Physical and Chemical Properties

Compound Density (g/mL) Boiling Point (°C) Solubility
1-Chloro-6-(chloromethoxy)hexane Not reported Not reported Likely soluble in organic solvents (inferred)
1-Chloro-6-hydroxyhexane 1.024 Not reported Polar solvents (e.g., ethanol, water)
1-Chloro-6-(2-propoxyethoxy)hexane Not reported Not reported Organic solvents (e.g., DMSO, acetone)
6-Chloro-2-hexanone 1.02 Not reported Organic solvents (e.g., ether, chloroform)

Key Observations :

  • Hydroxyl-containing analogs like 1-Chloro-6-hydroxyhexane exhibit higher polarity, reflected in their density (~1.024 g/mL) and solubility in polar media .
  • Ether-containing compounds (e.g., 1-Chloro-6-(2-propoxyethoxy)hexane) are more lipophilic, favoring solubility in nonpolar solvents .

Key Observations :

  • Chloromethoxy groups enhance electrophilicity, making the target compound suitable for cross-coupling or polymerization reactions .
  • Ether chain length (e.g., propoxyethoxy in ) improves biocompatibility, enabling biological applications .

Research Findings and Contradictions

Catalytic Stability : 1-(chloromethoxy)hexane (a close analog) remains stable under gold(I)-catalyzed conditions at 50°C but decomposes into chloro-bridged complexes at higher temperatures .

Biological Compatibility : 1-Chloro-6-(2-propoxyethoxy)hexane’s extended ether chain facilitates cell permeability, unlike shorter-chain analogs, which may aggregate in aqueous media .

Contradictions: While 6-chlorohexanol (1-Chloro-6-hydroxyhexane) has well-documented solubility in polar solvents , chlorinated ethers like the target compound are predicted to favor organic phases—a dichotomy highlighting functional group dominance over chain length.

Biological Activity

1-Chloro-6-(chloromethoxy)hexane, with the CAS number 72418-57-6, is a chlorinated organic compound that has garnered attention due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C₇H₁₄Cl₂O
  • Molecular Weight : 185.09 g/mol
  • Structure : Contains a chloroalkyl moiety and a chloromethoxy group, which may influence its reactivity and biological interactions.

Antibacterial Properties

Recent studies indicate that compounds with similar structures exhibit significant antibacterial activity. For example, derivatives targeting the LpxH enzyme involved in lipid A biosynthesis have shown promise against Gram-negative bacteria (GNB) such as E. coli and K. pneumoniae . Although specific data for 1-chloro-6-(chloromethoxy)hexane is limited, its structural analogs suggest potential antibacterial effects.

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)
6aK. pneumoniae2–4
6bE. coli64
1-Chloro-6-(chloromethoxy)hexaneTBDTBD

Toxicity Studies

Toxicological evaluations have indicated that chlorinated compounds can exhibit varying degrees of toxicity. For instance, studies on related chlorinated ethers have shown potential carcinogenic effects in animal models . Specific investigations into the dermal and inhalation toxicity of similar compounds suggest that exposure may lead to adverse health outcomes, including skin irritation and systemic effects .

Table 2: Toxicity Data for Chlorinated Compounds

CompoundStudy TypeObserved Effects
Bis-1,2-(chloromethoxy) ethaneDermal StudySkin papillomas
Chlorinated ethersInhalation StudyRespiratory distress

The biological activity of chlorinated compounds often involves interactions with cellular targets leading to disruption of normal cellular functions. For instance, inhibition of key enzymes in bacterial cell wall synthesis can lead to cell death . The presence of halogen substituents may enhance lipophilicity, allowing for better membrane penetration and increased bioactivity.

Case Studies

  • Antibacterial Efficacy : A study focusing on the structure-activity relationship (SAR) of chlorinated compounds demonstrated that modifications at the chloromethoxy position could significantly alter antibacterial potency . While specific data on 1-chloro-6-(chloromethoxy)hexane is not available, similar compounds showed promising results against resistant bacterial strains.
  • Toxicological Assessment : Research involving chronic exposure to chlorinated ethers revealed increased incidences of tumors in rodent models, emphasizing the need for careful evaluation of long-term exposure risks associated with these compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Chloro-6-(chloromethoxy)hexane, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via partial condensation of n-hexanol with CH₂Cl₂ under controlled conditions. Key intermediates, such as 1-(chloromethoxy)hexane, are characterized using High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) and NMR spectroscopy. For example, HRESI-MS analysis (e.g., m/z 153.0712 [M+H]⁺) confirms molecular composition, while ¹H-NMR resolves ether and chloroalkane proton environments .

Q. Which analytical techniques are critical for verifying the structural integrity of 1-Chloro-6-(chloromethoxy)hexane?

  • Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) and HRESI-MS are essential for purity assessment and structural confirmation. GC-MS provides retention time and fragmentation patterns, while HRESI-MS offers precise mass-to-charge ratios. Kinetic experiments tracked via ¹H-NMR (e.g., monitoring chloroalkane proton shifts) further validate reaction progress and byproduct formation .

Advanced Research Questions

Q. How does 1-Chloro-6-(chloromethoxy)hexane influence catalytic systems, particularly in gold(I)-mediated reactions?

  • Methodological Answer : The compound may act as a ligand or intermediate in gold(I) catalysis. Studies on analogous systems show that chloro-bridged gold(I) complexes can form during reactions, leading to catalyst deactivation. However, at elevated temperatures (e.g., 50°C), catalyst recovery and reuse are feasible without loss of activity or selectivity. Kinetic profiling via NMR and HRESI-MS helps identify deactivation pathways and ligand exchange dynamics .

Q. What experimental strategies resolve contradictions in kinetic data for reactions involving 1-Chloro-6-(chloromethoxy)hexane?

  • Methodological Answer : Contradictions in rate constants or product distributions can arise from competing reaction pathways (e.g., hydrolysis vs. nucleophilic substitution). Employing in situ NMR monitoring and isotopic labeling (e.g., deuterated solvents) clarifies mechanistic steps. For example, tracking ¹H-NMR signals of chloroalkane protons over time quantifies hydrolysis rates, while HRESI-MS detects transient intermediates like chlorohydrins .

Q. How can computational modeling complement experimental studies on the reactivity of 1-Chloro-6-(chloromethoxy)hexane?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict thermodynamic stability and reaction barriers for chloroalkane transformations. Comparing computed transition states with experimental kinetic data (e.g., Arrhenius plots) validates proposed mechanisms. For instance, modeling the nucleophilic attack on the chloromethoxy group can explain regioselectivity in substitution reactions .

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